molecular formula C28H22ClNO5S4 B11041199 dimethyl 2-{1-[(3-chloro-1-benzothiophen-2-yl)carbonyl]-2,2,7-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate

dimethyl 2-{1-[(3-chloro-1-benzothiophen-2-yl)carbonyl]-2,2,7-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate

Cat. No.: B11041199
M. Wt: 616.2 g/mol
InChI Key: FZWVROPFAHSIRW-UHFFFAOYSA-N
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Description

DIMETHYL 2-[1-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]-2,2,7-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of multiple functional groups, including a benzothiophene moiety, a quinoline ring, and a dithiole dicarboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 2-[1-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]-2,2,7-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Moiety: The benzothiophene ring is synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Quinoline Ring Construction: The quinoline ring is formed via a Friedländer synthesis, which involves the condensation of an aniline derivative with a carbonyl compound.

    Introduction of the Dithiole Dicarboxylate Group: The dithiole dicarboxylate group is introduced through a nucleophilic substitution reaction involving a suitable dithiole precursor and a halogenated carboxylate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

DIMETHYL 2-[1-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]-2,2,7-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or the quinoline ring to a dihydroquinoline.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiophene and quinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions (e.g., acidic or basic media, elevated temperatures).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or dihydroquinolines.

Scientific Research Applications

DIMETHYL 2-[1-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]-2,2,7-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent, anti-inflammatory compound, and antimicrobial agent.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Mechanism of Action

The mechanism of action of DIMETHYL 2-[1-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]-2,2,7-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE involves interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to inhibition of enzyme activity, receptor modulation, or DNA intercalation.

    Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    DIMETHYL 2-[1-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]-2,2,7-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE: shares structural similarities with other heterocyclic compounds such as:

Uniqueness

The uniqueness of DIMETHYL 2-[1-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]-2,2,7-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE lies in its combination of multiple functional groups, which imparts a diverse range of chemical reactivity and potential applications. This makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C28H22ClNO5S4

Molecular Weight

616.2 g/mol

IUPAC Name

dimethyl 2-[1-(3-chloro-1-benzothiophene-2-carbonyl)-2,2,7-trimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C28H22ClNO5S4/c1-13-10-11-14-16(12-13)30(24(31)20-19(29)15-8-6-7-9-17(15)37-20)28(2,3)23(36)18(14)27-38-21(25(32)34-4)22(39-27)26(33)35-5/h6-12H,1-5H3

InChI Key

FZWVROPFAHSIRW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C3SC(=C(S3)C(=O)OC)C(=O)OC)C(=S)C(N2C(=O)C4=C(C5=CC=CC=C5S4)Cl)(C)C

Origin of Product

United States

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